4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

Catalog No.
S12207276
CAS No.
M.F
C14H16ClN3O8S2
M. Wt
453.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfo...

Product Name

4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

IUPAC Name

4-ethoxy-3-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid

Molecular Formula

C14H16ClN3O8S2

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-6-5-11(23(15,20)21)8-12(13)18-14(19)17-10-4-3-7-16-9-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,17,18,19);(H2,1,2,3,4)

InChI Key

MQCUZSAQXFDCJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CN=CC=C2.OS(=O)(=O)O

4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C14H16ClN3O4SC_{14}H_{16}ClN_3O_4S and a molecular weight of 355.79 g/mol. It is characterized by its sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions. This compound is primarily used in chemical synthesis as a building block for more complex molecules, particularly in medicinal chemistry and material science .

The sulfonyl chloride functional group in 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate makes it highly reactive towards nucleophiles. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
  • Coupling Reactions: This compound can participate in coupling reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

The synthesis of 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves several steps:

  • Preparation of the Urea Component: The reaction between pyridine derivatives and isocyanates can yield the desired urea structure.
  • Formation of the Sulfonyl Chloride: This can be achieved by reacting a sulfonic acid with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride functional group.
  • Coupling Reaction: The urea component is then coupled with the sulfonyl chloride under basic conditions to form the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
  • Material Science: The compound may be utilized in the development of novel materials, including polymers and coatings that require specific chemical functionalities.
  • Research: It is often employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis and its interactions with biological targets. Investigating these interactions can provide insights into its utility in drug design and development .

Several compounds share structural similarities with 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Ethoxy-3-(3-methylureido)benzene-1-sulfonyl chlorideC10H13ClN2O4SC_{10}H_{13}ClN_2O_4SLacks pyridine moiety; simpler structure
4-Ethoxy-3-(pyridin-4-yl)ureido-benzenesulfonyl chlorideC14H16ClN3O4SC_{14}H_{16}ClN_3O_4SDifferent pyridine position; potential for altered biological activity
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chlorideC11H8ClNO3SC_{11}H_{8}ClNO_3SContains ether instead of urea; different reactivity profile

These compounds illustrate variations in functional groups and structural arrangements that can significantly influence their chemical behavior and biological activity. The unique combination of a pyridine ring with a sulfonamide structure in 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate may confer distinct properties not found in its analogs .

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl), at the 3-position with a urea linkage (-NH-C(=O)-NH-), and at the 4-position with an ethoxy group (-OCH₂CH₃). The urea moiety connects to a pyridin-3-yl ring, introducing nitrogen-based aromaticity. The molecular formula is C₁₄H₁₆ClN₃O₈S₂, with the sulfate counterion contributing to its ionic character. The SMILES notation O=S(C1=CC=C(OCC)C(NC(NC2=CC=NC=C2)=O)=C1)(Cl)=O.O=S(O)(O)=O explicitly defines the connectivity, highlighting the spatial arrangement critical for intermolecular interactions.

Key structural parameters include:

  • Sulfonyl chloride group: The sulfur center adopts a tetrahedral geometry with bond lengths typical for sulfonyl chlorides (S=O: ~142 pm, S-Cl: ~204 pm).
  • Ureido linkage: The planar -NH-C(=O)-NH- group facilitates hydrogen bonding, with bond angles optimized for resonance stabilization.
  • Pyridine ring: The meta-substituted nitrogen in the pyridine ring enhances electron-withdrawing effects, influencing reactivity at the sulfonyl chloride site.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR) data for analogous compounds reveal distinct signals:

  • Aromatic protons: δ 7.8–8.5 ppm (pyridine and benzene ring protons).
  • Ethoxy group: δ 1.4 ppm (triplet, -CH₂CH₃) and δ 4.1 ppm (quartet, -OCH₂-).
  • Ureido NH: δ 9.2–10.1 ppm (broad singlets, exchangeable protons).

Infrared spectroscopy confirms functional groups via:

  • S=O stretch: 1360 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric stretching).
  • C=O (urea): 1680 cm⁻¹.
  • S-Cl stretch: 580 cm⁻¹.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

453.0067345 g/mol

Monoisotopic Mass

453.0067345 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types